molecular formula C14H21NO3 B1290152 tert-Butyl 4-(hydroxymethyl)phenethylcarbamate CAS No. 421551-76-0

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

Cat. No.: B1290152
CAS No.: 421551-76-0
M. Wt: 251.32 g/mol
InChI Key: UDROTENLDOIPLQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol. It consists of a carbamate group (NHCOO) attached to a phenethyl group, which is further substituted with a hydroxymethyl group. This compound is used in various scientific experiments and has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of tert-Butyl 4-(hydroxymethyl)phenethylcarbamate typically involves the reaction of 4-(hydroxymethyl)phenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)phenethylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate can be compared with similar compounds such as:

    tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

    1-Boc-4-hydroxypiperidine: This compound is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[2-[4-(hydroxymethyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDROTENLDOIPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624939
Record name tert-Butyl {2-[4-(hydroxymethyl)phenyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421551-76-0
Record name tert-Butyl {2-[4-(hydroxymethyl)phenyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 421551-76-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran (100 mL, 100 mmol) was added directly to solid (4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid (12.4 g, 46.7 mmol). The resulting solution was stirred at ambient temperature for 1 hour, carefully quenched with water (250 mL), and extracted with ethyl acetate (500 mL). The organic layer was washed with saturated sodium bicarbonate (200 mL) and brine (100 mL), dried over sodium sulfate and concentrated to afford tert-butyl 4-(hydroxymethyl)phenethylcarbamate as a pale yellow oil (10.0 g, 85% yield).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoate (4 g) in tetrahydrofuran (30 ml) was added lithium aluminum hydride (0.82 g), and the mixture was stirred at 0° C. for 30 min. Water (3.6 ml) and 1N aqueous sodium hydroxide solution (1 ml) were added to quench the reaction, and the precipitate was filtered off. The filtrate was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (3.8 g) as a colorless oil.
Name
ethyl 4-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(hydroxymethyl)phenethylcarbamate
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tert-Butyl 4-(hydroxymethyl)phenethylcarbamate
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